Pyromellitic diimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

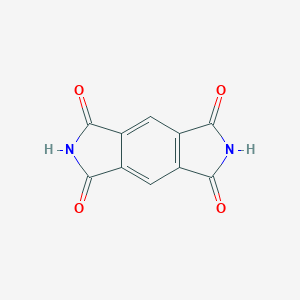

Structure

3D Structure

Properties

IUPAC Name |

pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N2O4/c13-7-3-1-4-6(10(16)12-8(4)14)2-5(3)9(15)11-7/h1-2H,(H,11,13,15)(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQZLDXDWSPAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)NC3=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25931-07-1 | |

| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4062515 | |

| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-73-4 | |

| Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic diimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyromellitic diimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2:4,5-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROMELLITIC ACID DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XA0W314G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Pyromellitic Diimide

For Researchers, Scientists, and Drug Development Professionals

Pyromellitic diimide (PMDI) is a highly stable, planar aromatic compound that serves as a fundamental building block in the development of advanced materials. Its robust chemical and thermal properties, coupled with its electron-accepting nature, make it a molecule of significant interest in fields ranging from polymer chemistry and materials science to electronics. This guide provides a comprehensive overview of the core properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Properties of this compound

This compound's key characteristics stem from its rigid, π-conjugated structure. It is known for its high thermal stability, excellent chemical resistance, and distinct electronic properties, making it a valuable component in the synthesis of polyimides and other high-performance polymers.[1] Aromatic diimides like PMDI are recognized for their dimensional stability and good mechanical and electronic properties.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative look at its key characteristics.

| Property | Value | References |

| Molecular Formula | C₁₀H₄N₂O₄ | [2] |

| Molecular Weight | 216.15 g/mol | [2] |

| Melting Point | >320 °C | [2][3][4] |

| Density | ~1.64 - 1.719 g/cm³ | [2][3][4] |

| Appearance | Powder | |

| CAS Number | 2550-73-4 | [2] |

| EINECS Number | 219-852-1 | [5] |

Electrochemical Properties

This compound and its derivatives are electrochemically active, capable of undergoing reversible reduction processes. This redox behavior is central to their application in organic electronics and energy storage.[6][7] The core this compound structure is a strong electron acceptor.[6]

The electrochemical characteristics of a PDI-TEMPO bipolar molecule, which incorporates the this compound moiety, were investigated using cyclic voltammetry. The molecule exhibited three reversible redox events. The two redox couples at lower potentials are associated with the PDI moiety, while the one at a higher potential corresponds to the TEMPO moiety.[8] In a 0.1 M TBAPF₆/ACN electrolyte, the half-redox potentials were observed at -1.72 V, -1.17 V, and 0.45 V versus Ag/Ag+.[8]

| Derivative/System | Redox Potentials (vs. Ag/Ag+) | Electrolyte | Reference |

| Pyromellitic Dianhydride | -1.46 V, -0.83 V | 0.1 M TBAPF₆/ACN | [8] |

| PDI-TEMPO | -1.72 V, -1.17 V, 0.45 V | 0.1 M TBAPF₆/ACN | [8] |

| PDI-TEMPO | -1.83 V, -1.14 V, 0.39 V | 0.1 M TBAPF₆/DMF | [8] |

Thermal Stability

This compound-based materials are renowned for their exceptional thermal stability. For instance, crosslinked polymers of this compound functionalized with ethylene (B1197577) glycol chains (PMDI-EG) exhibit high thermal stability with an onset temperature of approximately 360 °C.[7] The glass transition temperature (Tg) for PMDI-EG is reported to be 130 °C.[7] This high thermal resistance is a critical attribute for applications in demanding environments, such as in aerospace and electronics.[9]

Crystal Structure

The crystal structure of this compound derivatives reveals a planar central moiety.[10][11] In N,N'-dibenzylthis compound, the molecule is located about a crystallographic inversion center, rendering the this compound core planar.[10][11] The terminal phenyl groups are oriented away from each other in an elongated S-shaped conformation.[10][11] Similarly, N,N'-didecylthis compound also has a center of the molecule on a crystallographic inversion center, with the decyl chains pointing in opposite directions, resulting in a rod-shaped conformation.[12][13] The planarity of the core and the packing of the molecules in the crystal lattice are influenced by weak intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound and its derivatives. Below are protocols for key experimental procedures.

Synthesis of N,N'-Disubstituted Pyromellitic Diimides

A common method for the synthesis of N,N'-disubstituted pyromellitic diimides involves the reaction of pyromellitic dianhydride with a primary amine.

Example: Synthesis of N,N´-bis(4-pyridyl)-pyromellitic diimide [14]

-

Reactants: Pyromellitic dianhydride (1,2,4,5-benzenetetracarboxylic dianhydride) and 4-aminopyridine (B3432731).

-

Solvent: Anhydrous dimethylformamide (DMF).

-

Procedure:

-

Add pyromellitic dianhydride (4.6 mmol) and 4-aminopyridine (11.5 mmol) to a three-neck flask.

-

Add 50 mL of anhydrous DMF under a nitrogen atmosphere.

-

Reflux the solution at 130°C for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Filter the resulting white slurry.

-

Wash the product with dichloromethane (B109758) (CH₂Cl₂) and acetone.

-

Alternative "Green" Synthesis using Imidazole [14]

-

Reactants: Pyromellitic dianhydride and 4-aminopyridine.

-

Solvent/Catalyst: Molten imidazole.

-

Procedure:

-

Combine pyromellitic dianhydride (1.88 mmol) and 4-aminopyridine (5.77 mmol) in 2.0 g of molten imidazole.

-

Heat the mixture at 120°C for 30 minutes.

-

Chemical Imidization for Polymer Synthesis

For the synthesis of polyimides, a two-step process involving the formation of a poly(amic acid) followed by imidization is often employed.

Example: Synthesis of a this compound-Based Polymer (PB-PyDI) [1]

-

Monomers: N,N′-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)this compound and pyromellitic dianhydride.

-

Solvent: 1-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Stir the diamine monomer and pyromellitic dianhydride in NMP to form the poly(amic acid).

-

Perform chemical imidization by adding a dehydrating agent, which is a mixture of acetic anhydride (B1165640) and pyridine.

-

Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to investigate the redox properties of this compound and its derivatives.

-

Working Electrode: Platinum or glassy carbon electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag+.

-

Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an appropriate solvent (e.g., acetonitrile (B52724) or dimethylformamide).

-

Analyte: The this compound derivative at a concentration of approximately 1 mM.

-

Procedure:

-

Assemble the three-electrode cell.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Scan the potential within a defined range and record the resulting current.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal standard for potential calibration.[1]

-

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical synthesis pathways and logical relationships for this compound.

Caption: General synthesis of N,N'-disubstituted pyromellitic diimides.

Caption: Two-step synthesis of this compound-based polyimides.

Caption: Stepwise electrochemical reduction of the this compound core.

References

- 1. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2550-73-4 [m.chemicalbook.com]

- 3. 2550-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:2550-73-4 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of N,N′-dibenzylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure of N,N′-didecylpyromellitic diimide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of N, N'-di-decyl-pyromellitic di-imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. commons.stmarytx.edu [commons.stmarytx.edu]

An In-Depth Technical Guide to the Basic Synthesis Routes for Pyromellitic Diimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis routes for pyromellitic diimide derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to serve as a valuable resource for researchers in chemistry and drug development.

Introduction to Pyromellitic Diimides

Pyromellitic diimides (PMDIs) are a class of aromatic compounds characterized by a central pyromellitic acid core with two imide functional groups. These molecules have garnered significant interest due to their rigid, planar structure, and electron-accepting properties. While extensively studied in materials science for applications in high-performance polymers and organic electronics, their derivatives are also emerging as compounds with interesting biological activities, including antimicrobial and anticancer properties. This guide focuses on the core synthetic methodologies for preparing these versatile derivatives.

Core Synthesis Routes

The synthesis of this compound derivatives primarily originates from the reaction of pyromellitic dianhydride (PMDA) with primary amines. The main synthetic strategies include the traditional two-step method involving the formation of a poly(amic acid) intermediate followed by imidization, and more direct one-pot syntheses.

Two-Step Synthesis via Poly(amic acid) Intermediate

The most common method for synthesizing N-substituted pyromellitic diimides involves a two-step process. The first step is the reaction of pyromellitic dianhydride with a primary amine to form a soluble poly(amic acid) or a simple amic acid. The second step is the cyclodehydration (imidization) of the amic acid to the final diimide, which can be achieved either thermally or chemically.

Caption: General workflow for the two-step synthesis of pyromellitic diimides.

Thermal imidization involves heating the poly(amic acid) intermediate, typically in the form of a cast film or powder, to elevated temperatures (usually between 200-350 °C).[1] This process drives the cyclodehydration reaction to form the imide rings. The specific temperature and duration of heating depend on the nature of the substituents and the desired properties of the final product.

Chemical imidization offers a milder alternative to thermal methods and is often preferred when the substituents are sensitive to high temperatures. This process is carried out at or near room temperature using a dehydrating agent, such as acetic anhydride (B1165640), in the presence of a tertiary amine catalyst like pyridine (B92270) or triethylamine.[1]

One-Pot Synthesis

For the synthesis of simpler, non-polymeric pyromellitic diimides, a one-pot approach is often employed. In this method, pyromellitic dianhydride and the amine are reacted in a high-boiling solvent, and the intermediate amic acid is converted to the diimide in situ by heating. This method is generally faster and more straightforward for small molecule synthesis.

Caption: Simplified workflow for the one-pot synthesis of pyromellitic diimides.

Synthesis of Asymmetrically Substituted Pyromellitic Diimides

The synthesis of asymmetrically substituted pyromellitic diimides, where the two imide nitrogens bear different substituents, requires a stepwise approach. This is typically achieved by reacting pyromellitic dianhydride with one equivalent of the first amine to form a mono-amic acid anhydride, which is then cyclized to the monoimide anhydride. This intermediate is subsequently reacted with a second, different amine to form the asymmetrically substituted diimide.

Caption: Stepwise synthesis of asymmetrically substituted pyromellitic diimides.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of various this compound derivatives.

Table 1: Conditions for the Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reflux | DMF | 130 | 24 | 58.3 |

| Molten Imidazole (B134444) | Imidazole | 120 | 0.5 | - |

Data extracted from a study on pyridine-based diimide ligands.[2] The yield for the molten imidazole method was not specified.

Table 2: Thermal Imidization Conditions for PMDA-ODA Polyimide

| Pre-bake Temperature (°C) | Pre-bake Time (min) | Post-bake Temperature (°C) | Post-bake Time (min) | Imidization Ratio (%) |

| 80 | 1 | 250 | 20 | >90 |

| 80 | 1 | 440 | 20 | ~100 |

Data from a study on the thermal imidization of PMDA-ODA polyimide films.[3]

Experimental Protocols

This section provides detailed experimental procedures for key synthesis methods.

Protocol for One-Pot Synthesis of N,N'-bis(4-pyridyl)-pyromellitic diimide

Materials:

-

Pyromellitic dianhydride (1,2,4,5-benzenetetracarboxylic dianhydride)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

To a three-neck round-bottom flask, add pyromellitic dianhydride (4.6 mmol) and 4-aminopyridine (11.5 mmol).

-

Add 50 mL of anhydrous DMF to the flask under a nitrogen atmosphere.

-

Heat the solution to reflux at 130 °C and maintain for 24 hours under a continuous nitrogen purge.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Filter the resulting white slurry and wash the product with dichloromethane (B109758) and acetone.

-

Further wash the product with DMF and dry it in an oven at 110 °C.

-

The reported yield for this procedure is 58.3%.[2]

Protocol for Two-Step Synthesis of a Polyimide Film (PMDA-ODA) via Thermal Imidization

Materials:

-

Pyromellitic dianhydride (PMDA)

-

4,4'-oxydianiline (ODA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Silicon wafer substrates

-

Spin-coater

-

Programmable oven

Procedure:

-

Prepare a poly(amic acid) (PAA) precursor solution by reacting equimolar amounts of PMDA and ODA in NMP. The final solution should have a specific viscosity and weight percentage of PAA as required for the application.

-

Spin-coat the PAA solution onto silicon wafer substrates. The spin speed should be adjusted to achieve the desired film thickness after curing.

-

Pre-bake the coated substrates at a low temperature (e.g., 80-100 °C) to remove the bulk of the solvent.

-

Cure the films in a programmable oven using a multi-step heating profile. For example, heat to 200 °C, then ramp up to a final imidization temperature between 250 °C and 380 °C. The holding time at each temperature will influence the final properties of the polyimide film. A post-bake at 250 °C for 20 minutes can achieve over 90% imidization.[3]

Protocol for Chemical Imidization of Poly(amic acid)

Materials:

-

Poly(amic acid) solution (e.g., PMDA-ODA in NMP or DMAc)

-

Acetic anhydride

-

Pyridine (or other tertiary amine catalyst)

Procedure:

-

To a solution of poly(amic acid) at room temperature, add a mixture of acetic anhydride and pyridine. The molar ratio of acetic anhydride and pyridine to the amic acid repeat unit is typically 2:1.

-

Stir the reaction mixture at ambient temperature. The imidization process will proceed, and the degree of imidization can be controlled by the reaction time and the initial concentration of the reactants.[4]

-

The resulting polyimide can be isolated by precipitation in a non-solvent such as methanol (B129727) or water, followed by filtration and drying.

Biological Relevance and Signaling Pathways

While the primary applications of pyromellitic diimides have been in materials science, there is growing interest in their biological activities. Notably, diimide derivatives, particularly those with larger aromatic cores like naphthalenediimides, have been shown to possess potent anticancer activity. This activity is often attributed to their ability to bind to and stabilize G-quadruplex DNA structures.

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. The stabilization of these structures by small molecule ligands, such as this compound derivatives, can interfere with key cellular processes.

Mechanism of Action via G-Quadruplex Stabilization: The stabilization of G-quadruplexes in telomeres can lead to telomere uncapping, which triggers a DNA damage response (DDR). This, in turn, can lead to cell cycle arrest, senescence, or apoptosis.[1][5] Stabilization of G-quadruplexes in the promoter regions of oncogenes can inhibit their transcription, leading to a downregulation of cancer-promoting proteins.[1]

Caption: A representative signaling pathway for the anticancer action of G-quadruplex stabilizing diimides.

Conclusion

The synthesis of this compound derivatives is well-established, with several reliable methods available to researchers. The choice of synthetic route depends on the desired complexity of the final molecule, with one-pot methods being suitable for simple derivatives and multi-step approaches necessary for more complex and asymmetrically substituted compounds. The emerging biological activities of these compounds, particularly their potential as anticancer agents through the stabilization of G-quadruplex DNA, open up new avenues for research and drug development. This guide provides a foundational understanding of the synthesis and potential mechanisms of action of this compound derivatives, serving as a valuable starting point for further investigation in this exciting field.

References

- 1. Mechanism of the antiproliferative activity of some naphthalene diimide G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Characteristics of N-Substituted Pyromellitic Diimides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-substituted pyromellitic diimides. The solubility of these compounds is a critical parameter influencing their processability for applications in organic electronics, high-performance polymers, and materials science. Understanding the factors that govern their solubility is essential for designing materials with desired properties and for their effective formulation and application.

Factors Influencing the Solubility of N-Substituted Pyromellitic Diimides

The solubility of N-substituted pyromellitic diimides is primarily influenced by the nature of the substituent groups attached to the nitrogen atoms of the imide rings, as well as the properties of the solvent and the temperature. The rigid and planar structure of the pyromellitic diimide core tends to promote strong intermolecular π-π stacking interactions, which can lead to low solubility. To enhance solubility, various strategies are employed to disrupt these intermolecular forces.

1.1. Nature of the N-Substituent:

-

Alkyl Chains: The introduction of alkyl chains at the N-positions generally improves solubility in organic solvents. Longer and branched alkyl chains are more effective at disrupting the crystal packing of the diimide molecules, thereby increasing their solubility. For instance, a this compound-based polymer with N,N'-bis(2-decyltetradecyl) substituents showed very good solubility in chloroform, toluene, and chlorobenzene.[1]

-

Aromatic Groups: The presence of bulky aromatic substituents on the imide positions can also enhance solubility by preventing close packing of the this compound cores.

-

Flexible Linkers: Incorporating flexible linkers, such as ether or long alkyl chains, in the N-substituents can increase the conformational flexibility of the molecule, which in turn can lead to improved solubility.

-

Functional Groups: The introduction of polar functional groups can influence solubility in polar solvents.

1.2. Solvent Properties:

N-substituted pyromellitic diimides, particularly those with nonpolar or weakly polar substituents, tend to be more soluble in nonpolar or moderately polar organic solvents. Common solvents for these compounds include:

-

Chlorinated Solvents: Chloroform, Dichloromethane

-

Aromatic Solvents: Toluene, Xylene, Chlorobenzene

-

Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO)

The choice of solvent is critical, and solubility can vary significantly from one solvent to another.

1.3. Temperature:

In general, the solubility of solid organic compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid state.

Quantitative Solubility Data

Table 1: Solubility of N,N'-Dialkylnaphthalene Diimides in Chloroform

| Compound | N-Alkyl Chain | Solubility (mg/mL) |

| NDIC3 | Propyl | 46.9 ± 1.5 |

| NDIC4 | Butyl | 65.5 ± 1.6 |

| NDIC5 | Pentyl | > 100 |

| NDIC6 | Hexyl | > 100 |

| NDIC7 | Heptyl | > 100 |

| NDIC8 | Octyl | > 100 |

| NDIC9 | Nonyl | 47.0 ± 1.0 |

| NDIC10 | Decyl | > 100 |

| NDIC11 | Undecyl | 15.15 ± 0.6 |

Table 2: Solubility of N,N'-Dialkylnaphthalene Diimides in Toluene

| Compound | N-Alkyl Chain | Solubility (mg/mL) |

| NDIC3 | Propyl | 0.8 ± 0.1 |

| NDIC4 | Butyl | 2.0 ± 0.2 |

| NDIC5 | Pentyl | 4.5 ± 0.3 |

| NDIC6 | Hexyl | 6.0 ± 0.4 |

| NDIC7 | Heptyl | 4.2 ± 0.3 |

| NDIC8 | Octyl | 3.1 ± 0.2 |

| NDIC9 | Nonyl | 1.5 ± 0.1 |

| NDIC10 | Decyl | 1.2 ± 0.1 |

| NDIC11 | Undecyl | 0.9 ± 0.1 |

Table 3: Solubility of N,N'-Dialkylnaphthalene Diimides in 1,2-Dichlorobenzene

| Compound | N-Alkyl Chain | Solubility (mg/mL) |

| NDIC3 | Propyl | 10.5 ± 0.5 |

| NDIC4 | Butyl | 15.2 ± 0.7 |

| NDIC5 | Pentyl | 25.1 ± 1.2 |

| NDIC6 | Hexyl | 30.5 ± 1.5 |

| NDIC7 | Heptyl | 22.3 ± 1.1 |

| NDIC8 | Octyl | 18.6 ± 0.9 |

| NDIC9 | Nonyl | 8.9 ± 0.4 |

| NDIC10 | Decyl | 6.7 ± 0.3 |

| NDIC11 | Undecyl | 4.3 ± 0.2 |

Data for N,N'-dialkylnaphthalene diimides is adapted from a systematic study on their properties and serves as a reference for understanding the solubility behavior of N-substituted pyromellitic diimides.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of N-substituted pyromellitic diimides.

3.1. Equilibrium Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

N-substituted this compound compound (solid)

-

Solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid N-substituted this compound to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a constant temperature incubator or water bath.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved N-substituted this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

3.2. UV-Vis Spectroscopy Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region.

Materials:

-

N-substituted this compound compound (solid)

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known amount of the N-substituted this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

-

Generation of a Calibration Curve:

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of the N-substituted this compound in the solvent of interest as described in the Equilibrium Shake-Flask Method (steps 1 and 2).

-

After equilibration and filtration, dilute an aliquot of the saturated solution to a concentration where the absorbance is within the range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the solubility of the N-substituted this compound by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Structure-Solubility Relationship

The following diagram illustrates the key structural factors that influence the solubility of N-substituted pyromellitic diimides.

Caption: Factors influencing the solubility of N-substituted pyromellitic diimides.

References

An In-depth Technical Guide to Pyromellitic Diimide-Based Polymers for Researchers, Scientists, and Drug Development Professionals

Introduction to Pyromellitic Diimide-Based Polymers

This compound (PMDI)-based polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and excellent mechanical and electronic properties.[1][2][3] These polymers are characterized by the presence of the this compound moiety, a rigid aromatic structure, in their backbone. This structural feature imparts a high degree of order and strong intermolecular interactions, which are responsible for their desirable properties. While traditionally utilized in the electronics and aerospace industries, emerging research is exploring their potential in biomedical applications, including drug delivery and tissue engineering. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of PMDI-based polymers, with a focus on their relevance to the scientific and drug development communities.

Synthesis of this compound-Based Polymers

The synthesis of PMDI-based polymers typically involves a two-step polycondensation reaction. The process begins with the reaction of pyromellitic dianhydride (PMDA) with a suitable diamine to form a poly(amic acid) precursor. This is followed by a cyclodehydration (imidization) step to yield the final polyimide.[2][3]

The choice of diamine is crucial as it significantly influences the final properties of the polymer, such as solubility, flexibility, and biocompatibility. A variety of diamines, including aliphatic, aromatic, and functionalized diamines, can be used to tailor the polymer characteristics for specific applications.[2]

Experimental Protocol: Two-Step Polycondensation for PMDI Polymer Synthesis

This protocol describes a general procedure for the synthesis of a PMDI-based polymer via a two-step polycondensation reaction.

Materials:

-

Pyromellitic dianhydride (PMDA)

-

Diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Acetic anhydride (B1165640)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.

-

Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.

-

Continue stirring at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).

-

Heat the reaction mixture to 80-100°C and stir for 3-4 hours to facilitate the cyclodehydration process.

-

After cooling to room temperature, precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.

-

Filter the precipitate, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.

-

dot

Physicochemical Properties of PMDI-Based Polymers

The properties of PMDI-based polymers are largely dictated by their rigid chemical structure. These properties can be tuned by the selection of the diamine comonomer.

| Property | Typical Range/Value | Influencing Factors | Citation |

| Thermal Stability (Decomposition Temperature) | > 400 °C | Aromaticity of the backbone, strength of imide linkage | [2] |

| Glass Transition Temperature (Tg) | 250 - 400 °C | Chain flexibility, intermolecular forces | [2] |

| Mechanical Strength (Tensile Strength) | 100 - 200 MPa | Molecular weight, crystallinity, chain packing | [1] |

| Solubility | Generally insoluble in common organic solvents | Introduction of flexible linkages or bulky side groups in the diamine | [2][3] |

| Dielectric Constant | 3.0 - 3.5 | Polarity of the imide group | [2] |

Characterization Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring, characterized by absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm the successful incorporation of both monomer units.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the polymer.[4]

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of soluble polymers.

Biomedical Applications of PMDI-Based Polymers

While the exploration of PMDI-based polymers in the biomedical field is still in its early stages, their inherent properties make them attractive candidates for various applications, particularly in drug delivery and tissue engineering. The ability to functionalize the polymer backbone allows for the introduction of biocompatible moieties and drug-conjugation sites.

Drug Delivery Systems

The development of PMDI-based nanoparticles and hydrogels for controlled drug release is a promising area of research. The rigid and planar structure of the PMDI unit could facilitate drug loading through π-π stacking interactions with aromatic drug molecules.

Logical Workflow for Designing a PMDI-Based Drug Delivery System:

dot

Gene Delivery

Cationic polymers are widely investigated as non-viral vectors for gene delivery. While there is limited direct research on PMDI-based polymers for this application, the versatile chemistry of polyimides allows for the incorporation of cationic side chains, which could enable the complexation and delivery of nucleic acids like plasmid DNA and siRNA.

Biocompatibility of PMDI-Based Polymers

The biocompatibility of any material intended for biomedical use is of paramount importance. Polyimides, in general, are considered to be relatively biocompatible.[5] However, the specific biocompatibility of PMDI-based polymers needs to be thoroughly evaluated for each specific formulation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells (e.g., a relevant cell line for the target application)

-

Cell culture medium

-

PMDI-based polymer (as a film, nanoparticle suspension, or extract)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the PMDI-based material (or its extract) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the material that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Conclusion and Future Perspectives

This compound-based polymers represent a class of materials with a unique combination of thermal, mechanical, and chemical stability. While their application has been historically dominated by the electronics and aerospace industries, their tunable properties and potential for functionalization open up exciting possibilities in the biomedical field. The development of biocompatible PMDI-based polymers for controlled drug and gene delivery is a particularly promising avenue for future research. However, a significant amount of research is still required to fully understand their in vivo behavior, including their biodistribution, degradation, and long-term toxicity. As our understanding of the structure-property-function relationships of these polymers grows, we can expect to see the emergence of novel PMDI-based biomaterials with tailored properties for a wide range of therapeutic and diagnostic applications.

References

- 1. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nlc-bnc.ca [nlc-bnc.ca]

- 5. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to the Theoretical Capacity of Pyromellitic Diimide in Organic Batteries

For Researchers, Scientists, and Drug Development Professionals

The pursuit of next-generation energy storage solutions has led to a burgeoning interest in organic electrode materials. Among these, pyromellitic diimide (PMDI) has emerged as a promising candidate due to its high theoretical capacity, structural tunability, and the use of abundant elements. This technical guide provides an in-depth analysis of the theoretical and experimental electrochemical properties of PMDI, complete with detailed methodologies for its characterization.

Core Principles: Understanding the Theoretical Capacity

The theoretical capacity of an electrode material is a fundamental metric that dictates the maximum amount of charge it can store per unit mass. For this compound, this value is intrinsically linked to its molecular structure and its ability to undergo reversible redox reactions.

Molecular Structure and Redox Mechanism

This compound possesses the chemical formula C₁₀H₄N₂O₄ and a molecular weight of approximately 216.15 g/mol .[1][2][3][4] The core of its electrochemical activity lies in the two diimide groups attached to a central benzene (B151609) ring. These groups can reversibly accept two electrons in a two-step process, enabling charge storage.[2]

The calculation of the theoretical specific capacity (Q) is grounded in Faraday's laws of electrolysis and is determined by the following formula:

Q (mAh/g) = (n * F) / (M * 3.6)

Where:

-

n is the number of electrons transferred per formula unit (for PMDI, n = 2).

-

F is the Faraday constant, approximately 96485 C/mol.

-

M is the molar mass of the active material (216.15 g/mol for PMDI).

-

3.6 is the conversion factor from coulombs to milliampere-hours (C/mAh).

Based on this, the theoretical specific capacity of this compound is calculated to be approximately 248 mAh/g .[2]

Quantitative Electrochemical Data

The following table summarizes key quantitative data for this compound and its derivatives as reported in various studies. This allows for a clear comparison of its performance under different experimental conditions.

| Parameter | Value | Conditions/Notes |

| Theoretical Specific Capacity | ~248 mAh/g | Based on a two-electron redox process.[2] |

| Experimental Specific Capacity | 200 mAh/g | For this compound dilithium (B8592608) salt, reversibly inserting two Li⁺ ions.[5] |

| 110 mAh/g | For a PMDI-ethylene glycol polymer network in a Li-ion half-cell, representing 90% of its theoretical capacity.[2] | |

| 73 mAh/g | For a PMDI-based copolymer after the first cycle at a C/10 rate.[1] | |

| Redox Potentials (vs. Li/Li⁺) | 2.23 V / 1.92 V | Two reduction peaks for a PMDI-ethylene glycol polymer network.[2] |

| 2.65 V / 2.34 V | Two oxidation peaks for a PMDI-ethylene glycol polymer network.[2] | |

| ~2.25 V / 1.90 V | Two distinct reduction potentials for a PMDI-benzene copolymer. | |

| ~2.30 V / 2.00 V | Two distinct oxidation potentials for a PMDI-benzene copolymer. | |

| Molecular Weight | 216.15 g/mol | For the base this compound molecule.[1][2][3][4] |

Experimental Protocols

To experimentally validate the theoretical capacity and characterize the electrochemical performance of this compound, several key techniques are employed. The following sections detail the methodologies for these experiments.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of pyromellitic dianhydride with an amine source. For instance, N,N'-di(1-cymantrenylethyl)this compound can be synthesized by adding 1-aminoethylcymantrene to a solution of pyromellitic dianhydride in dimethylformamide (DMF) under an argon atmosphere.[6] The reaction mixture is typically stirred at an elevated temperature (e.g., 100°C) for several hours.[6] The product is then isolated by pouring the mixture into ice water, followed by extraction with an organic solvent like dichloromethane (B109758) (CH₂Cl₂) and subsequent purification.[6]

Electrode Slurry Preparation

The preparation of a homogeneous electrode slurry is crucial for achieving reliable electrochemical performance. A typical procedure involves the following steps:

-

Mixing: The active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio.

-

Solvent Addition: A solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the solid mixture.

-

Homogenization: The mixture is subjected to mechanical stirring, ball milling, or ultrasonic dispersion to ensure a uniform slurry. The viscosity of the final slurry is a critical parameter that needs to be controlled.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of PMDI.

-

Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (containing the PMDI-based material), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

-

Electrolyte: A solution of a lithium salt (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) in an organic solvent (e.g., acetonitrile (B52724) - ACN or dimethylformamide - DMF) is commonly used as the electrolyte.[4][7]

-

Procedure: The working electrode is immersed in the electrolyte, and the potential is swept linearly between two set voltage limits at a constant scan rate (e.g., 50 mV/s).[4] The resulting current is measured and plotted against the applied potential. For PMDI derivatives, a potential range of -2.5 V to 1.0 V has been utilized.[4]

Galvanostatic Charge-Discharge Cycling

This technique is used to evaluate the practical specific capacity, cycling stability, and coulombic efficiency of a PMDI-based electrode in a battery configuration (e.g., a coin cell).

-

Cell Assembly: A half-cell is constructed with the PMDI-based working electrode, a lithium metal counter/reference electrode, a separator, and the electrolyte.

-

Procedure: The cell is charged and discharged at a constant current density (e.g., C/20, where C is the theoretical capacity) between defined voltage cutoffs (e.g., 1.65 V to 2.50 V vs. Li/Li⁺).[1] The voltage of the cell is monitored over time, and the specific capacity is calculated from the discharge time and the mass of the active material.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Evaluation of polyketones with N-cyclic structure as electrode material for electrochemical energy storage: case of this compound dilithium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Smallest Aromatic Diimides for High-Performance Electronics

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel organic materials for advanced electronic applications has identified aromatic diimides as a prominent class of n-type semiconductors. Their rigid, planar structures and tunable electronic properties make them ideal candidates for components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This technical guide provides an in-depth exploration of the two smallest and most fundamental aromatic diimide cores: Naphthalene Diimides (NDIs) and Perylene Diimides (PDIs). We will delve into their synthesis, electronic characteristics, and the experimental procedures for their integration into electronic devices, offering a comprehensive resource for researchers in the field.

Core Aromatic Diimide Structures

NDIs and PDIs are characterized by their electron-deficient aromatic cores, a consequence of the two electron-withdrawing imide groups. This inherent electron deficiency facilitates efficient electron injection and transport, a key requirement for n-type semiconductors. The core structures of NDI and PDI form the foundation for a vast library of derivatives, where functionalization at the imide nitrogen atoms and the aromatic core allows for the fine-tuning of their solubility, molecular packing, and electronic properties.

Quantitative Data Summary

The electronic performance of NDI and PDI derivatives is highly dependent on their molecular structure and solid-state packing. The following tables summarize key quantitative data for representative NDI and PDI compounds, providing a comparative overview of their electronic properties.

Table 1: Electronic Properties of Representative Naphthalene Diimide (NDI) Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) |

| NDI-s-Bu | - | -3.56[1] | 4.3 x 10⁻⁴[1][2][3] |

| NDI-4-n-OHePh | - | -3.71[1] | 4.6 x 10⁻⁶[1][2][3] |

| NDI-DOD-I | -5.75[4] | -3.36[4] | - |

| NDI-based polymer (PNDI-3Th) | - | - | 0.076 |

| NDI-based ladder polymer (PNDI-2BocL) | - | - | 0.0026 |

| NDI-4F | - | <-4.1 | 4.49 x 10⁻³ |

| NDI-4Cl | - | <-4.1 | 7.21 x 10⁻³ |

Table 2: Electronic Properties of Representative Perylene Diimide (PDI) Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) |

| PDI-EDAQ | ~ -5.9 | ~ -3.8 | - |

| PDI-PyQ | ~ -5.9 | ~ -3.8 | - |

| iPrP-PDI | ~ -5.9 | ~ -3.8 | 1.04 x 10⁻³ |

| NO₂P-PDI | - | - | 0.58 x 10⁻³ |

| DPM-PDI | - | - | 0.91 x 10⁻³ |

| PFP-PDI | - | - | 0.504 x 10⁻³ |

| PDI-based polymer (P(PDI-DTT)) | - | - | 0.013[5] |

| A-D-A with PDI | - | - | up to 0.209 |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of high-purity materials and the fabrication of reliable electronic devices. This section outlines the key methodologies for the synthesis of a common NDI derivative and the fabrication of a solution-processed OFET.

Synthesis of N,N'-bis(n-alkyl)-1,4,5,8-naphthalenetetracarboxylic diimide (NDI-Cn)

This procedure describes a general one-step synthesis for symmetrically substituted N,N'-dialkyl NDIs.

Materials:

-

1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA)

-

Primary alkylamine (e.g., n-propylamine to n-undecylamine)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or isopropanol)

-

Methanol (B129727) or ethanol (B145695) for precipitation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,5,8-naphthalenetetracarboxylic dianhydride (1 equivalent) in the chosen high-boiling point solvent.

-

Add the primary alkylamine (2.2 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 100 and 220 °C and stir for 4 to 48 hours, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding methanol or ethanol.

-

Collect the solid product by filtration and wash with cold methanol or ethanol.

-

Purify the crude product by column chromatography, sublimation, or recrystallization to yield the pure N,N'-bis(n-alkyl)-1,4,5,8-naphthalenetetracarboxylic diimide.

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable aromatic diimide.

Materials and Substrates:

-

Heavily n-doped silicon (n++-Si) wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric insulator, respectively).

-

Aromatic diimide semiconductor (e.g., a soluble NDI or PDI derivative).

-

An appropriate organic solvent for the semiconductor (e.g., chloroform, chlorobenzene).

-

Gold (Au) for source and drain electrodes.

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrates using a standard three-stage cleaning protocol:

-

Ultrasonicate in a 2% Hellmanex solution in deionized water for 30 minutes.

-

Rinse thoroughly with fresh Milli-Q water.

-

Ultrasonicate in acetone, followed by isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen.

-

-

Dielectric Surface Treatment (Optional but Recommended): To improve the semiconductor film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS). This can be done by vapor deposition or solution immersion.

-

Semiconductor Deposition (Spin-Coating):

-

Prepare a solution of the aromatic diimide in the chosen solvent at a specific concentration (e.g., 10 mg/mL).

-

Spin-coat the solution onto the prepared Si/SiO₂ substrate. A typical spin-coating program would be 2000 rpm for 60 seconds.

-

Anneal the film at an optimized temperature (e.g., 120 °C) for a specific duration (e.g., 30 minutes) to remove residual solvent and improve molecular ordering. The entire spin-coating and annealing process should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

-

Source and Drain Electrode Deposition:

-

Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).

-

Deposit a 50 nm thick layer of gold (Au) through the shadow mask via thermal evaporation at a high vacuum (e.g., 10⁻⁶ mbar). The deposition rate should be controlled (e.g., 0.1-0.2 Å/s).

-

-

Device Characterization:

-

Transfer the fabricated OFETs to a probe station for electrical characterization.

-

Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS).

-

From the transfer characteristics in the saturation regime, calculate the field-effect electron mobility (μe) and the on/off current ratio.

-

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis of aromatic diimides, the workflow for OFET fabrication, and the fundamental structure-property relationships.

Caption: General synthesis of symmetrically substituted aromatic diimides.

Caption: Workflow for fabricating and characterizing an OFET.

Caption: Structure-property relationships in aromatic diimides.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01499E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Electron Affinity of the Pyromellitic Diimide Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyromellitic diimide (PMDI) core is a fundamental building block in the design of novel organic electronic materials and redox-active compounds. Its inherent electron-deficient nature, characterized by a high electron affinity, makes it a subject of intense research for applications ranging from n-type organic field-effect transistors (OFETs) to advanced battery materials.[1][2] This technical guide provides an in-depth analysis of the electron affinity of the PMDI core, detailing experimental and computational methodologies for its determination and presenting key quantitative data.

Quantitative Data Summary

The electron affinity (EA) and related electronic properties of the this compound core and its derivatives are crucial for predicting their performance in electronic devices. These parameters are predominantly determined through electrochemical methods, such as cyclic voltammetry (CV), and computational chemistry. The Lowest Unoccupied Molecular Orbital (LUMO) energy level is often used as an indicator of electron affinity. A summary of reported values is presented below.

| Compound/Derivative | LUMO Energy (eV) | Electron Affinity (EA) (eV) | Reduction Potential (V vs. Fc/Fc⁺) | Measurement Method | Reference |

| This compound (PMDI) | -3.5 to -3.6 | - | ~ -1.20 (first reduction) | Cyclic Voltammetry | [3] |

| PB-PyDI Polymer | -3.80 | - | -1.00 (onset) | Cyclic Voltammetry | [4] |

| PMDI-based Polymers | -3.58 to -3.93 | - | - | Cyclic Voltammetry | [1] |

| N,N'-di(1-cymantrenylethyl)this compound | - | 4.96 | -0.81 | Cyclic Voltammetry | [5][6] |

| BPyDI, BPyDI1, BPIT | -3.5 to -3.7 | 2.4 to 2.7 | - | DFT Calculations | [7] |

| PMDI-TEMPO in ACN | - | - | -1.72, -1.17 | Cyclic Voltammetry | [8] |

| PMDI-TEMPO in DMF | - | - | -1.83, -1.14 | Cyclic Voltammetry | [8] |

| PMDI-EG | - | - | 2.34, 2.65 (oxidation peaks vs Li/Li⁺) | Cyclic Voltammetry | [9] |

| Pyridinium-Functionalized PMDI | - | - | Up to +0.57 V shift | Cyclic Voltammetry | [10] |

Experimental Protocols

The primary experimental technique for determining the electron affinity and redox properties of the this compound core is cyclic voltammetry (CV).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of molecules. For PMDI and its derivatives, CV provides information on the reduction potentials, which are directly related to the LUMO energy level and, consequently, the electron affinity.

A typical experimental setup includes:

-

Electrochemical Cell: A three-electrode cell is commonly used.

-

Working Electrode: A glassy carbon disk is a frequent choice.[8]

-

Counter Electrode: A platinum wire is typically employed.[8]

-

Reference Electrode: A non-aqueous Ag/Ag⁺ electrode is often used for measurements in organic solvents.[8] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is widely used as an internal standard for potential calibration.[4]

-

Solvent and Supporting Electrolyte: Anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are common solvents, containing a supporting electrolyte such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆).[8]

-

Procedure: The experiment involves scanning the potential of the working electrode and measuring the resulting current. For PMDI, the potential is typically scanned towards negative values to observe the reduction processes. The molecule undergoes reversible or quasi-reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion.[1][8]

Data Analysis:

The onset of the first reduction peak in the cyclic voltammogram is used to estimate the LUMO energy level using the following empirical relationship, assuming the absolute energy level of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum level[4]:

ELUMO (eV) = - [Ered(onset) vs Fc/Fc⁺ + 4.8]

Visualizations

Experimental Workflow for Determining Electron Affinity

The following diagram illustrates the typical workflow for experimentally determining the electron affinity of a this compound derivative using cyclic voltammetry.

Electrochemical Reduction of the this compound Core

The this compound core undergoes a two-step reversible one-electron reduction process. The first reduction forms a stable radical anion, and the second forms a dianion. This redox behavior is central to its function in electronic materials.

Conclusion

The this compound core possesses a significant and tunable electron affinity, making it a versatile component for the development of high-performance organic electronic materials. The understanding and precise measurement of its electronic properties, primarily through cyclic voltammetry, are essential for the rational design of new materials with tailored functionalities for a wide array of applications, including those in drug development where redox processes can be relevant. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this important molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2010011658A2 - this compound organic semiconductors and devices - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of a this compound-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene [mdpi.com]

- 6. Optical and Electrochemical Properties of a Photosensitive this compound Derivative of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. Naphthalene Diimide and this compound Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Photophysical Landscape of Novel Pyromellitic Diimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of novel pyromellitic diimide (PMDI) molecules. PMDIs are a class of aromatic compounds characterized by their rigid, planar structure and electron-accepting nature, making them compelling candidates for a range of applications, from organic electronics to advanced biomedical technologies. This document provides a consolidated overview of their synthesis, photophysical characteristics, and the experimental methodologies used to evaluate them, with a forward-looking perspective on their potential in drug development and diagnostics.

Core Photophysical Properties of Novel PMDI Derivatives

The photophysical behavior of PMDIs is intrinsically linked to their molecular structure. The central this compound core serves as a robust chromophore, while substitutions at the imide nitrogen positions (N-substitution) offer a versatile strategy to modulate their electronic and, consequently, their optical properties. These substitutions can influence solubility, molecular packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics.

Donor-acceptor-donor (D-A-D) architectures, where an electron-rich moiety is attached to the electron-deficient PMDI core, are a particularly promising area of investigation. These structures can exhibit intramolecular charge transfer (ICT) characteristics, leading to interesting photophysical phenomena such as dual fluorescence and large Stokes shifts.

Data Presentation: Photophysical Properties of Representative PMDI Molecules

The following table summarizes key photophysical data for a selection of recently synthesized PMDI derivatives, offering a comparative overview of their performance.

| Compound | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent | Reference |

| N,N'-bis(4-fluorophenyl)PMDI | 310 | 380 | 70 | - | DMF-CH2Cl2 | [1] |

| N,N'-bis(4,6-dimethylpyrimidin-2-yl)PMDI | 345 | 420 | 75 | - | DMF-CH2Cl2 | [1] |

| N,N'-bis(2,3,5,6-tetrafluorophenyl)PMDI | 315 | 385 | 70 | - | DMF-CH2Cl2 | [1] |

| Amino acid-appended PMDI | - | various | - | - | neat | [2] |

| Cymantrene-PMDI Derivative | 321 | - | - | - | Benzene | [3] |

Note: '-' indicates data not provided in the cited source. The quantum yields for many novel PMDIs are often low or not reported due to efficient non-radiative decay pathways.

Experimental Protocols

The characterization of the photophysical properties of PMDI molecules relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570) is typically employed.[4]

-

Sample Preparation:

-

PMDI derivatives are dissolved in a spectroscopic grade solvent (e.g., dichloromethane, DMF, or acetonitrile) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

A series of dilutions are made from the stock solution to prepare samples with concentrations in the micromolar range (e.g., 1 x 10⁻⁵ M).

-

A cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette is filled with the pure solvent to be used as a reference.

-

-

Measurement:

-

The spectrophotometer is calibrated, and a baseline correction is performed using the solvent-filled cuvette.

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 250-800 nm).

-

The wavelength of maximum absorption (λ_abs_max_) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light, providing information about the excited state.

-

Instrumentation: A spectrofluorometer (e.g., PerkinElmer LS55) is used for these measurements.[4]

-

Sample Preparation:

-

Samples are prepared in a similar manner to UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.

-

Solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.

-

-

Measurement:

-

The sample is excited at or near its absorption maximum (λ_abs_max_).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em_max_) is identified.

-

Fluorescence Quantum Yield (Φ_F_) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is commonly used.

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and emission in a similar spectral region to the PMDI sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Procedure:

-

A series of solutions of both the PMDI sample and the standard are prepared with varying concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity is calculated by finding the area under the emission curve.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[4]

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) and a sensitive detector is used.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is constructed.

-

The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically with a single or multi-exponential function.[5]

-

Visualizing Molecular Mechanisms and Workflows

The application of PMDI molecules in areas such as sensing and therapy often involves a series of steps or interactions that can be effectively visualized. Below are examples of such workflows represented using the DOT language for Graphviz.

Logical Workflow for a PMDI-Based Fluorescent "Turn-On" Sensor for Metal Ion Detection

Many fluorescent sensors operate via a "turn-on" mechanism, where fluorescence is initially quenched and is restored upon binding to the target analyte. Perylene (B46583) diimides (PDIs), which are structurally related to PMDIs, are often used in such applications.[6][7] The following diagram illustrates the general principle.

Caption: Logical workflow of a "turn-on" fluorescent sensor for metal ion detection.

Signaling Pathway for Photodynamic Therapy (PDT)

While specific examples of PMDIs in PDT are still emerging, the general mechanism of action for photosensitizers in PDT is well-established and provides a relevant framework for future PMDI-based drug development.[8][9][10]

Caption: Generalized signaling pathway for photodynamic therapy (PDT).

Future Perspectives in Drug Development

The unique photophysical properties of PMDI molecules position them as a promising platform for the development of novel therapeutic and diagnostic agents. Drawing parallels from the more extensively studied perylene diimides, several potential applications in drug development can be envisioned:

-